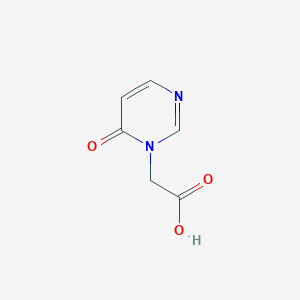
6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol
Descripción general
Descripción
6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol, also known as CDI, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CDI is a chiral molecule that has both a hydroxyl group and a chloro substituent, making it a versatile compound for use in various applications.
Aplicaciones Científicas De Investigación
6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol has been extensively studied for its potential use in medicinal chemistry, particularly in the development of new drugs. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties, making it a promising candidate for the treatment of various diseases. This compound has also been used as a chiral auxiliary in asymmetric synthesis, as well as a starting material for the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to bind to the GABA-A receptor, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis, as well as inhibit the growth of cancer cells. This compound has also been shown to have antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. In addition, this compound has been shown to have anxiolytic effects, reducing anxiety in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. It is also a chiral molecule, making it a useful tool for studying chiral reactions and developing new chiral catalysts. However, this compound has some limitations, including its relatively high cost and limited availability. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol. One area of interest is the development of new drugs based on this compound, particularly for the treatment of inflammatory diseases and cancer. Another area of interest is the use of this compound as a chiral auxiliary in asymmetric synthesis, as well as the development of new chiral catalysts based on this compound. Finally, further research is needed to fully understand the mechanism of action of this compound, which may lead to the development of new drugs and therapies.
Propiedades
IUPAC Name |
6-chloro-2,2-dimethyl-1,3-dihydroinden-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-11(2)6-7-3-4-8(12)5-9(7)10(11)13/h3-5,10,13H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRPZCMFLHAHFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C1O)C=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



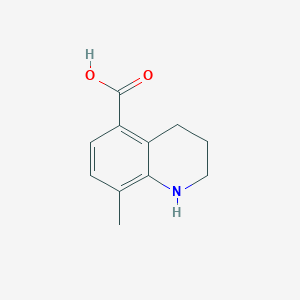
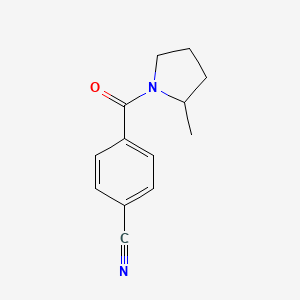
![2-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]aniline](/img/structure/B3376302.png)

![N-[(1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B3376322.png)
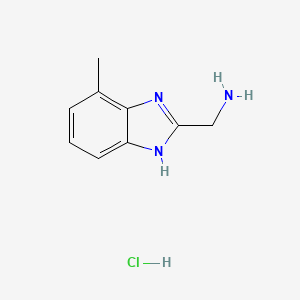



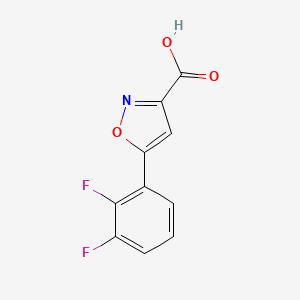
![Acetic acid, [2-[2-(2-azidoethoxy)ethoxy]ethoxy]-, ethyl ester](/img/structure/B3376376.png)

